molecular formula C10H9BrN4OS B6962564 5-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)thiophene-3-carboxamide

5-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)thiophene-3-carboxamide

Cat. No.: B6962564
M. Wt: 313.18 g/mol
InChI Key: XTIRWNKSSULKRB-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)thiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom and a carboxamide group. The compound also features a triazole ring with a cyclopropyl group. This unique structure makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting cyclopropylamine with hydrazine and an appropriate carboxylic acid derivative under acidic conditions.

    Bromination of Thiophene: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Coupling Reaction: The brominated thiophene is then coupled with the triazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination and coupling reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carboxamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)thiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with various biological targets.

    Material Science: Its heterocyclic structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the brominated thiophene moiety can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    5-Bromo-2-thiophenecarboxamide: Lacks the triazole and cyclopropyl groups, making it less complex.

    N-(4-Cyclopropyl-1,2,4-triazol-3-yl)thiophene-3-carboxamide: Similar but without the bromine atom, which may affect its reactivity and interactions.

Uniqueness: The presence of both the bromine atom and the triazole ring in 5-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)thiophene-3-carboxamide provides a unique combination of electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4OS/c11-8-3-6(4-17-8)9(16)13-10-14-12-5-15(10)7-1-2-7/h3-5,7H,1-2H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIRWNKSSULKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NN=C2NC(=O)C3=CSC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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